Product packaging for 4-Glucosyl gallate(Cat. No.:CAS No. 84274-52-2)

4-Glucosyl gallate

Cat. No.: B3031898
CAS No.: 84274-52-2
M. Wt: 332.26 g/mol
InChI Key: YPSNWSNUXIIKHO-YANYRWCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Glucosyl gallate, also referred to as gallic acid 4-glucoside or β-glucogallin, is a phenolic glycoside compound with the molecular formula C13H16O10 and a molecular weight of 332.26 g/mol . It belongs to the class of organic compounds known as phenolic glycosides, characterized by a phenolic structure attached to a glycosyl moiety, specifically a D-glucose unit . This compound is a natural product identified in various botanical sources, with its highest concentrations found in highbush blueberries and blackcurrants; it has also been detected in gooseberries, jostaberries, redcurrants, rubus species, and strawberries, suggesting its potential as a biomarker for the consumption of these foods . The primary research interest in this compound stems from its identified role as a novel aldose reductase inhibitor . Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a significant therapeutic target for research into complications associated with diabetes, such as neuropathy, retinopathy, and cataracts . As a glucosyl ester of gallic acid, it also serves as a fundamental biosynthetic precursor in the formation of gallotannins in plants like oak species and Amla fruit ( Phyllanthus emblica ) . Researchers can utilize this compound to investigate its potential antioxidant properties, its effects on metabolic pathways, and its broader bioactive potential in model systems. The compound is provided strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O10 B3031898 4-Glucosyl gallate CAS No. 84274-52-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84274-52-2

Molecular Formula

C13H16O10

Molecular Weight

332.26 g/mol

IUPAC Name

3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C13H16O10/c14-3-7-8(17)9(18)10(19)13(22-7)23-11-5(15)1-4(12(20)21)2-6(11)16/h1-2,7-10,13-19H,3H2,(H,20,21)/t7-,8-,9+,10-,13+/m1/s1

InChI Key

YPSNWSNUXIIKHO-YANYRWCTSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2O)O)O)CO

Isomeric SMILES

C1=C(C=C(C(=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O

melting_point

233°C

physical_description

Solid

Origin of Product

United States

Occurrence and Biosynthetic Pathways of Glucosyl Gallates in Biological Systems

Natural Abundance and Distribution in Plant Species

Glucosyl gallates and related galloyl glucosides are found in a diverse range of plant species. These compounds are prominent constituents of hydrolyzable tannins (HTs), a broad category of polyphenols. Notable sources include:

Oak Species: Various Quercus species, such as Quercus alba (North American white oak) and Quercus robur (European red oak), are known to contain β-glucogallin wikipedia.org.

Amla Fruit: Phyllanthus emblica (Amla) is a significant source of glucogallin (B1209945) and other hydrolyzable tannins wikipedia.orgresearchgate.net.

Pomegranate: Punica granatum exhibits glucosyl gallates, including gallic acid 4-O-glucoside, particularly in its floral tissues mdpi.comoup.comresearchgate.net.

Tea Plant: Camellia sinensis is rich in galloylated catechins, with β-glucogallin serving as a key intermediate in their biosynthesis pnas.orgnih.govnih.govcapes.gov.br.

Other Sources: Glucosyl gallates and related compounds have also been identified in Chinese olive (Canarium album), berries, and various other plant extracts researchgate.netfrontiersin.org.

Table 1: Representative Plant Sources of Glucosyl Gallates and Related Compounds

Plant SpeciesCommon NameKey Glucosyl Gallate/Related Compounds FoundReferences
Quercus albaWhite Oakβ-Glucogallin wikipedia.org
Quercus roburEuropean Red Oakβ-Glucogallin wikipedia.orgresearchgate.net
Phyllanthus emblicaAmla, Indian Gooseberryβ-Glucogallin wikipedia.orgresearchgate.net
Punica granatumPomegranateGallic acid 4-O-glucoside, β-Glucogallin mdpi.comoup.comresearchgate.net
Camellia sinensisTea Plantβ-Glucogallin, Galloylated catechins pnas.orgnih.govnih.govcapes.gov.br
Canarium albumChinese Oliveβ-Glucogallin researchgate.net
Rhus semialataChinese GallsGalloyl glucopyranoses frontiersin.org
Canavalia gladiataRed Sword BeanGalloyl glucopyranoses frontiersin.org

Precursor Metabolism: Gallic Acid Biosynthesis and Regulation

Gallic acid (GA) is the fundamental phenolic precursor for the synthesis of glucosyl gallates and other galloylated compounds. Its biosynthesis primarily occurs via the shikimate pathway, a fundamental metabolic route in plants, bacteria, and fungi nih.govnih.gov.

The shikimate pathway leads to the formation of 3-dehydroshikimate (3-DHS). Gallic acid is synthesized from 3-DHS, with shikimate dehydrogenase (SDH, EC 1.1.1.25) identified as a key enzyme in this conversion nih.govnih.govresearchgate.net. SDH catalyzes the NADPH-dependent reduction of 3-DHS to shikimic acid (SA), but it also plays a crucial role in the dehydrogenation of 3-DHS to GA nih.govnih.gov.

The accumulation of gallic acid in plants can be influenced by various factors, including developmental stages and plant hormones. In tea plants, hormones such as jasmonic acid, abscisic acid, auxin, cytokinin, and gibberellin have been shown to regulate gallic acid biosynthesis, often by down-regulating the expression of genes involved in its production frontiersin.orgfrontiersin.orgresearchgate.net. Subcellularly, GA has been observed to accumulate primarily in peroxisomes within tea plant cells frontiersin.org.

Enzymatic Mechanisms of Glycosyl Transfer to Gallate Moieties

The attachment of sugar moieties, particularly glucose, to gallic acid is catalyzed by specific glycosyltransferases (GTs). These enzymes are vital for the formation of various glucosyl gallates and their subsequent modifications.

A primary step in the biosynthesis of hydrolyzable tannins and related compounds is the glycosylation of gallic acid to form β-glucogallin (1-O-galloyl-β-D-glucose). This reaction is catalyzed by UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) wikipedia.orgresearchgate.netfoodb.canih.gov. UGGT utilizes UDP-glucose as the activated sugar donor and gallic acid as the acceptor, forming β-glucogallin and UDP wikipedia.orgfoodb.canih.gov.

β-Glucogallin is considered the first intermediate and a key metabolite in the synthesis of gallotannins researchgate.netfrontiersin.org. This molecule serves as a substrate for further galloylation reactions, leading to the formation of more complex gallotannins like pentagalloylglucose (B1669849) wikipedia.orgresearchgate.net. UGGT enzymes have been identified in various plant tissues, including oak leaves, and are crucial for initiating the gallotannin biosynthetic pathway wikipedia.orgfoodb.canih.gov.

While not directly forming glucosyl gallates of the gallic acid itself, Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT) plays a significant role in pathways involving gallate moieties. ECGT catalyzes the transfer of a galloyl group from β-glucogallin to flavan-3-ols such as epicatechin (EC) and epigallocatechin (EGC) pnas.orgnih.govnih.govcapes.gov.br. This process leads to the formation of galloylated catechins, such as epicatechin-3-gallate (B1197462) (ECG) and epigallocatechin-3-gallate (EGCG), which are major components contributing to the quality and health benefits of tea pnas.orgnih.govnih.govcapes.gov.br. Therefore, ECGT acts downstream of β-glucogallin formation, linking gallic acid derivatives to catechin (B1668976) metabolism.

In addition to O-glycosylation, C-glycosylation represents another important glycosylation mechanism in plants, where the sugar moiety is attached directly to a carbon atom of the aglycone. C-glycosyltransferases (CGTs) are responsible for these reactions beilstein-journals.orgmdpi.com. Gallic acid and its derivatives can serve as substrates for CGTs, leading to the formation of C-glycosylated gallates beilstein-journals.orgmdpi.comresearchgate.net.

While O-glycosylation is more commonly observed for gallic acid, C-glycosylation pathways also exist, contributing to the structural diversity of plant metabolites. The mechanisms of C-glycosylation are still under investigation, but they generally involve a nucleophilic attack on the anomeric carbon of the sugar donor by an activated carbon atom of the aglycone beilstein-journals.orgmdpi.comoup.com.

The position at which glucose is attached to the gallic acid molecule is determined by the regiospecificity of the involved glycosyltransferases. This specificity is critical for generating distinct glucosyl gallate isomers with potentially different biological activities.

Research has identified enzymes that catalyze the regioselective glucosylation of gallic acid. For instance, specific UDP-dependent glycosyltransferases (UGTs) from pomegranate, such as PgUGT72BD1, have been characterized for their ability to produce gallic acid 4-O-glucoside, attaching glucose specifically to the 4-hydroxyl group of gallic acid oup.comresearchgate.net. The formation of gallic acid 3-O-glucoside has also been observed, indicating variations in regiospecificity among different plant GTs oup.comresearchgate.net. Understanding these specificities is key to elucidating the precise biosynthetic routes and the resulting compound diversity.

Table 2: Key Enzymes in Glucosyl Gallate Biosynthesis

Enzyme NameAbbreviationPrimary Reaction CatalyzedKey Product(s)Substrate(s)Key Plant Sources/ContextReferences
UDP-glucose:galloyl-1-O-β-D-glucosyltransferaseUGGTGlycosylation of gallic acidβ-Glucogallin (1-O-galloyl-β-D-glucose)UDP-glucose, Gallic acidOak leaves, Tea plant wikipedia.orgpnas.orgnih.govnih.govcapes.gov.brresearchgate.netfoodb.canih.gov
Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferaseECGTGalloylation of flavan-3-ols using β-glucogallinGalloylated catechins (e.g., ECG, EGCG)β-Glucogallin, Epicatechin (EC), Epigallocatechin (EGC)Tea plant pnas.orgnih.govnih.govcapes.gov.br
C-GlycosyltransferasesCGTsC-glycosylation of phenolic compounds, including gallic acidC-glycosylated gallatesUDP-sugar, Gallic acid (or derivatives)Various plants (e.g., buckwheat, maize, rice, citrus) beilstein-journals.orgmdpi.comresearchgate.net
UDP-glucose:gallic acid 4-O-glucosyltransferase (e.g., PgUGT72BD1 from pomegranate)UGTRegiospecific glucosylation of gallic acid at the 4-O positionGallic acid 4-O-glucosideUDP-glucose, Gallic acidPomegranate oup.comresearchgate.net

Compound List

Hormonal and Environmental Regulation of Glucosyl Gallate Biosynthesis

The biosynthesis and accumulation of glucosyl gallates, like other plant secondary metabolites, are intricately regulated by a complex interplay of endogenous hormonal signals and external environmental cues. These regulatory mechanisms allow plants to adapt to fluctuating conditions, defend against biotic and abiotic stresses, and optimize their growth and development. While specific research focusing solely on the "4-Glucosyl gallate" isomer's regulation is limited, studies on gallic acid glycosylation and related gallated compounds provide significant insights into the broader regulatory landscape.

Hormonal Regulation

Plant hormones act as crucial signaling molecules that orchestrate various metabolic pathways, including those leading to the production of phenolic compounds and their glycosylated derivatives.

Jasmonic Acid (JA) and Abscisic Acid (ABA): In tea plants (Camellia sinensis), both jasmonic acid and abscisic acid have been identified as inhibitors of gallic acid (GA) biosynthesis. This inhibition occurs through the downregulation of specific genes (e.g., CsaroDEs) via signal transduction factors (such as CsMYC2 and CsSNRK2) and subsequent regulation of transcription factors (like CsMYB44 and CsMYB108). CsMYC2 and CsSNRK2 appear to be key integration points for JA and ABA signaling pathways in the co-regulation of gallic acid biosynthesis nih.govfrontiersin.org.

Salicylic Acid (SA): Salicylic acid is recognized for its importance in plant growth, development, and protection against stress. Changes in SA levels are frequently observed under various abiotic stress conditions, and exogenous application of SA can confer benefits to plants. SA plays a role in regulating diverse plant metabolic processes mdpi.com.

Auxin, Cytokinin, and Gibberellin: These plant hormones have also been implicated in inhibiting gallic acid biosynthesis in tea plants, operating through similar mechanisms involving signal transduction and transcription factors that downregulate GA biosynthetic genes nih.govfrontiersin.org. Furthermore, auxin glycosylation itself is a significant mechanism for regulating auxin inactivation and transport within the plant oup.com.

General Hormonal Influence: Plant hormones broadly influence the expression of structural genes involved in secondary metabolite synthesis by modulating transcription factors. This hormonal control is essential for coordinating plant responses to environmental stimuli and developmental cues frontiersin.org. Glycosylation reactions, including those involving phytohormones like ABA, are also part of this regulatory network, influencing the plant's response to oxidative stress nih.gov.

Environmental Regulation

Environmental factors such as light, temperature, and various forms of stress significantly impact the accumulation of secondary metabolites, including glucosyl gallates.

Light: Exposure to light, particularly UV and fluorescent light, has been shown to increase the levels of glycoalkaloids (compounds related to gallic acid metabolism) in potato tubers researchgate.net. Sunlight and artificial light sources similarly enhance gallic acid synthesis in potatoes compared to dark storage conditions researchgate.net. Conversely, far-red light has been observed to decrease the content of phenolics and flavonoids in lettuce frontiersin.org. Catechins, which can be gallated, are known to be susceptible to degradation by light exposure researchgate.net.

Stress Conditions: Phenolic acids, including gallic acid, are known to accumulate as a plant's tolerance mechanism against various abiotic stresses such as temperature fluctuations, nanoparticles, and pesticides mdpi.com. The glycosylation of polyphenols, in general, can enhance their stability against environmental factors like oxygen, pH, temperature, and light, thereby contributing to stress resilience frontiersin.orgnih.gov. Salt stress in tea plants can interfere with phenylpropanoid and flavonoid biosynthesis pathways mdpi.com, and drought stress can induce flavonoid metabolism mdpi.com.

Interplay and Glycosylation

The process of glycosylation itself plays a critical role in modulating the properties of phenolic compounds, including glucosyl gallates. Glycosylation can significantly enhance the solubility, stability (against degradation by pH, temperature, oxygen, and light), and bioavailability of these compounds frontiersin.orgnih.gov. This modification is often a response to or a mechanism for coping with environmental stresses. For instance, specific glycosyltransferases (UGTs) are responsible for the first step in hydrolysable tannin biosynthesis, forming galloyl-glucose from gallic acid and UDP-glucose frontiersin.org. In tea plants, the expression of certain UGTs can be induced by environmental factors like aluminum, leading to increased accumulation of glycosylated phenolic acids and flavonols oup.com.

Summary of Hormonal and Environmental Regulation of Glucosyl Gallate Biosynthesis

Factor TypeSpecific FactorObserved Effect on Glucosyl Gallate Biosynthesis/Gallic Acid GlycosylationContext/Plant SpeciesCitation Index
Hormonal Jasmonic Acid (JA)Inhibits gallic acid (GA) biosynthesis via gene downregulation.Tea plant (Camellia sinensis) nih.govfrontiersin.org
Abscisic Acid (ABA)Inhibits GA biosynthesis via gene downregulation.Tea plant (Camellia sinensis) nih.govfrontiersin.org
Salicylic Acid (SA)Regulates metabolic processes; beneficial under stress.General plant physiology mdpi.com
AuxinInhibits GA biosynthesis; auxin glycosylation is a regulatory mechanism.Tea plant (Camellia sinensis), General nih.govfrontiersin.orgoup.com
CytokininInhibits GA biosynthesis.Tea plant (Camellia sinensis) nih.govfrontiersin.org
GibberellinInhibits GA biosynthesis.Tea plant (Camellia sinensis) nih.govfrontiersin.org
Environmental Light (UV, Fluorescent)Increases glycoalkaloid (related to gallic acid) levels.Potato researchgate.net
Light (Sunlight/Artificial)Enhances gallic acid synthesis.Potato researchgate.net
Light (Far-red)Decreases phenolics and flavonoids.Lettuce frontiersin.org
Temperature (Low)Increases glycoalkaloid levels; induces eugenol (B1671780) glucoside biosynthesis.Potato, Tea plant researchgate.netresearchgate.net
Temperature (High)Can reduce flavonoid accumulation; increases phenolics/flavonoids.Grape, Lettuce frontiersin.orgresearchgate.net
Stress (General Abiotic)Promotes accumulation of phenolic acids (including gallic acid).Various plants mdpi.com
Process GlycosylationEnhances stability (pH, thermal, light, oxygen) and solubility.General polyphenols frontiersin.orgnih.gov

Compound List

this compound

Gallic acid (GA)

Glucogallin (β-glucogallin)

Epigallocatechin gallate (EGCG)

Jasmonic Acid (JA)

Abscisic Acid (ABA)

Salicylic Acid (SA)

Auxin

Cytokinin

Gibberellin

Glycoalkaloids (GA)

Eugenol glucoside

Flavonoids

Phenolic acids

Advanced Methodologies for Synthesis of Glucosyl Gallates and Derivatives

Enzymatic Transglycosylation Strategies

Enzymatic transglycosylation offers a green and highly selective route for synthesizing glycosides. This approach leverages the ability of certain enzymes, primarily glycoside hydrolases (GHs) and glycosyltransferases (GTs), to catalyze the formation of glycosidic bonds using activated sugar donors.

Glycoside hydrolases (GHs), while primarily known for breaking glycosidic bonds, can also be engineered to favor synthesis through transglycosylation. Glycosynthases are a specific class of engineered GHs that have had their hydrolytic nucleophile catalytic residue mutated, drastically reducing their hydrolytic activity while retaining their ability to form glycosidic bonds. This engineering enhances their synthetic efficiency and product yield. For instance, mutagenic variants of β-glucosidase (BGL-1-E521G) and β-xylosidase (BxTW1-E495A) have been successfully employed to synthesize novel glycosides of epigallocatechin gallate (EGCG), achieving high conversion rates of approximately 90% and 60%, respectively csic.es. These engineered enzymes utilize activated glycosyl donors, such as glycosyl fluorides, to achieve glycosylation csic.esresearchgate.net.

Cyclodextrin glucanotransferases (CGTases) are a class of enzymes belonging to the GH13 family, widely recognized for their ability to catalyze transglycosylation reactions, including coupling, disproportionation, and cyclization lidsen.comresearchgate.net. They typically utilize starch or related oligosaccharides as glucosyl donors. CGTases have been employed for the synthesis of various polyphenol glycosides. For example, CGTase from Thermoanaerobacter sp. has been used to catalyze the α-glucosylation of epigallocatechin gallate (EGCG), yielding monoglucosides with reported conversion yields of 58% and 13% nih.govresearchgate.net. Similarly, dextransucrase from Leuconostoc mesenteroides, a related glucansucrase enzyme, has been used to synthesize gallic acid glucoside from gallic acid and sucrose, achieving a yield of 35.7% under optimized conditions Current time information in Bangalore, IN.researchgate.net. Another study reported the synthesis of gallic acid-4-O-β-glucopyranoside using CGTase from Trichoderma viride, identifying the product via NMR spectroscopy nih.gov.

Enzyme engineering, including directed evolution and rational mutagenesis, plays a crucial role in improving the catalytic efficiency, substrate specificity, and regioselectivity of enzymes used for glycosylation researchgate.netkyoto-u.ac.jp. By modifying enzyme structures, researchers can enhance their ability to produce desired glycosides with higher yields and fewer byproducts. The development of engineered variants like BGL-1-E521G and BxTW1-E495A, which achieve significantly higher conversion rates for EGCG glycosylation, exemplifies the success of these approaches in overcoming the low yields often associated with native glycoside hydrolases csic.es. Enzyme engineering can also be directed to favor specific glycosidic linkages (e.g., α or β) or to target particular hydroxyl groups on the aglycone, thereby improving regioselectivity.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations, offering a powerful strategy for creating complex molecules. This approach can involve using enzymes to perform specific, challenging steps, such as regioselective glycosylation, while chemical methods are employed for other modifications or to prepare substrates and donors. For example, while direct glycosylation of unprotected sugars can be challenging chemically due to the presence of multiple reactive hydroxyl groups, enzymes can offer superior regioselectivity. The development of pathways that integrate microbial biosynthesis with enzymatic steps also falls under this category, such as the microbial production of gallic acid followed by enzymatic glucosylation to yield β-glucogallin researchgate.netresearchgate.net.

Chemical Synthesis of Glucosyl Gallate Analogs

Chemical synthesis provides a versatile route for creating glucosyl gallate analogs, often requiring strategies to control regioselectivity and stereoselectivity due to the multiple hydroxyl groups present in both gallic acid and glucose.

Glycosylation of Gallic Acid Derivatives: Chemical methods for glycosylating gallic acid or its derivatives often involve the use of protected glucose donors and activating agents. For instance, reactions using protected glucose derivatives, such as pentaacetylglucose, in the presence of Lewis acids like SnCl₄ or BF₃·Et₂O, can yield acetylated glucosyl gallic acid esters, which are subsequently deacetylated google.com. The Mitsunobu reaction has also been employed for the glycosylation of gallic acid derivatives with unprotected glucose, achieving β-selective glycosylation with high stereoselectivity researchgate.netnih.govchemrxiv.org. These methods allow for the synthesis of specific O-glycosylated gallic acid analogs.

Protecting Group Strategies: The synthesis of specific glucosyl gallate isomers often necessitates the use of protecting groups on the glucose moiety to direct the glycosylation to a particular hydroxyl group. Strategies involve selectively protecting hydroxyl groups on glucose, performing the glycosylation, and then removing the protecting groups beilstein-journals.orgwiley-vch.de. For example, catalyst-controlled site-selective acylation of unprotected glucose has been developed to introduce galloyl groups regioselectively, bypassing the need for extensive protection steps researchgate.netjst.go.jpacs.org.

Conjugation Methods: Beyond direct glycosylation, gallic acid can be conjugated to larger molecules like polysaccharides. A free radical-mediated method has been used to synthesize dextran–gallic acid conjugates, demonstrating a chemical approach to modify gallic acid with a carbohydrate backbone jst.go.jp.

Compound List:

4-Glucosyl gallate

Gallic acid

Epigallocatechin gallate (EGCG)

Epigallocatechin gallate-4''-O-β-d-glucopyranoside (EGCG-G1)

Epigallocatechin gallate-4',4''-O-β-d-glucopyranoside (EGCG-G2)

Epigallocatechin gallate 5”-O-β-d-glucopyranoside

Epigallocatechin gallate 5″-O-β-d-sophoropyranoside

Epigallocatechin gallate 4″-O-β-d-xylopyranoside

Dextran–gallic acid (Dex–Gal)

β-Glucogallin (BGG)

Gallic acid methyl ester-4-glucoside

Gallic acid-4-O-β-glucopyranoside

Gallic acid-4-O-methyl gallic acid (4-O-Me-GA)

2-Glucosyl-4-O-methyl gallic acid (2-Glucosyl-4-O-Me-GA)

Sophisticated Analytical Techniques for Characterization of Glucosyl Gallates

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosyl gallates. It excels at separating complex mixtures based on the differential interactions of analytes with a stationary phase and a mobile phase openaccessjournals.com. For glucosyl gallates, reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns mdpi.comcsic.esresearchgate.net. The separation is typically achieved by employing a gradient elution system, often involving water and organic solvents like methanol (B129727) or acetonitrile, sometimes with the addition of an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution mdpi.comcsic.esresearchgate.net.

Detection is frequently performed using UV-Vis detectors, as phenolic compounds like gallates and their glycosides exhibit characteristic UV absorption spectra researchgate.net. The quantification of glucosyl gallates is achieved by comparing the peak area or height of the analyte to that of a known standard openaccessjournals.com. The sensitivity and selectivity of HPLC allow for the analysis of glucosyl gallates in various matrices, including plant extracts and synthesized products mdpi.comcsic.esnih.gov.

Table 1: Typical HPLC Parameters for Glucosyl Gallate Analysis

ParameterTypical ConditionNotes
Column C18 reversed-phase columne.g., Agilent Zorbax Eclipse Plus C18
Mobile Phase Gradient elution: Water/Acetonitrile or Water/MethanolOften with 0.1% Acetic Acid or TFA
Flow Rate 0.5 - 2.0 mL/minVaries depending on column dimensions and mobile phase composition
Detection UV-Vis Detector (e.g., at 275 nm)Gallates have characteristic UV absorption
Temperature Ambient to 40°CColumn temperature can influence separation efficiency
Quantification External calibration with standardsPeak area or height comparison

Preparative HPLC and Mass-Triggered Fractionation for Isolation

For obtaining purified samples of glucosyl gallates for further characterization or for preparing reference standards, preparative HPLC is utilized csic.esmdpi.comresearchgate.net. This technique employs larger columns and higher flow rates compared to analytical HPLC to process larger quantities of material. The process involves optimizing mobile phase composition and gradient to achieve efficient separation and collection of the target compounds csic.esmdpi.com.

Mass-triggered fractionation, often coupled with preparative HPLC, is an advanced isolation strategy where fractions are collected based on specific mass-to-charge ratios (m/z) detected by a mass spectrometer. This method is particularly useful for isolating specific target compounds from complex mixtures, ensuring that only fractions containing the desired molecular weight are collected, thereby increasing the purity and yield of the isolated glucosyl gallate mdpi.commdpi.comunime.it.

Mass Spectrometry (MS) for Molecular Mass and Structural Confirmation

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of glucosyl gallates csic.es. Techniques like Electrospray Ionization (ESI) are commonly used for ionizing these relatively polar compounds, often in both positive ([M+H]+) and negative ([M-H]-) modes researchgate.netfrontiersin.org. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula nih.govacs.org.

Tandem Mass Spectrometry (MS/MS) plays a crucial role in structural confirmation by fragmenting the parent ion and analyzing the resulting product ions researchgate.netnih.gov. Fragmentation patterns can reveal information about the glycosidic linkage, the position of the glucose moiety, and the structure of the aglycone (gallic acid derivative) researchgate.netresearchgate.net. For instance, characteristic neutral losses corresponding to the sugar moiety (e.g., 162 Da for hexose) are observed researchgate.netresearchgate.net. Coupling HPLC with MS (LC-MS) allows for the online separation and mass analysis of glucosyl gallates, providing both retention time and mass information for identification csic.esnih.govacs.orgchromatographyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for comprehensive structural elucidation, providing detailed information about the connectivity, stereochemistry, and conformation of glucosyl gallates researchgate.netglycopedia.euleibniz-fmp.deresearchgate.netnih.gov. Both 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are employed.

¹H NMR: Provides information on the number of protons, their chemical environment (chemical shifts), and their neighboring protons (spin-spin coupling constants, J values) glycopedia.euresearchgate.net. The anomeric proton (H-1') of the glucose unit typically appears as a doublet with a characteristic chemical shift and coupling constant, which helps confirm the α or β configuration of the glycosidic bond researchgate.netglycopedia.eu.

¹³C NMR: Reveals the carbon skeleton of the molecule, including the distinct signals for the aromatic carbons, gallate moiety carbons, and the glucose carbons csic.esresearchgate.netglycopedia.eu.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems within the molecule csic.esresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in assigning ¹³C signals to specific protons csic.esresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, crucial for establishing connectivity, particularly across the glycosidic linkage and to determine the position of glycosylation on the gallate moiety csic.esresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space proximity between protons, which is vital for determining stereochemistry and conformation, including the anomeric configuration and the orientation of substituents csic.esresearchgate.net.

By combining data from these NMR experiments, the complete primary structure and stereochemistry of glucosyl gallates can be definitively elucidated researchgate.netglycopedia.euleibniz-fmp.denih.gov.

Chromatographic Coupled Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for analyzing glucosyl gallates within complex biological or food matrices frontiersin.orgnih.govchromatographyonline.comacs.orgnih.gov. LC-MS/MS offers enhanced selectivity and sensitivity, allowing for the identification and quantification of specific glucosyl gallates even at low concentrations amidst numerous other compounds nih.govacs.org.

In LC-MS/MS, the separation achieved by HPLC is directly coupled to a mass spectrometer, which then performs tandem mass analysis. This involves selecting a precursor ion (e.g., the protonated or deprotonated molecule of the glucosyl gallate) and fragmenting it in a collision cell. The resulting fragment ions are then analyzed, providing detailed structural information and enabling highly specific detection and quantification using methods like Multiple Reaction Monitoring (MRM) nih.govacs.org. This approach is invaluable for profiling and quantifying glucosyl gallates in complex samples where individual components might be difficult to isolate or identify by other means nih.govacs.orgacs.org.

Mechanistic Elucidation of Biological Activities of Glucosyl Gallates in in Vitro and Ex Vivo Models

Modulation of Microbial Interactions in In Vitro and Ex Vivo Systems (e.g., skin and gut microbiota)

Introduction to Microbial Modulation by Glucosyl Gallates

In Vitro Studies on Microbial Interactions

In vitro studies have provided initial insights into how glucosyl gallates interact with specific microorganisms. Epigallocatechin gallate (EGCG), a prominent polyphenol found in green tea, and its glucosyl derivatives have shown varied effects on bacterial growth. For instance, EGCG-G1 has been observed to promote the growth of Lactobacillus species in in vitro cultures, indicating a potential prebiotic effect mdpi.com. This promotion of beneficial bacteria is often linked to the compound's ability to serve as a nutrient substrate or to create a more favorable environment for their proliferation mdpi.commdpi.com.

Conversely, EGCG itself has demonstrated direct antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative species mdpi.comnih.govimpactfactor.org. Mechanisms for this activity include cell membrane disruption and interference with essential bacterial processes nih.govnih.gov. While the specific "4-Glucosyl gallate" structure's direct antimicrobial spectrum is not detailed, the general properties of gallates suggest potential interactions with bacterial cell walls and metabolic pathways mdpi.comnih.govnih.gov.

Ex Vivo Studies on Microbial Interactions

Skin Microbiota Modulation: Studies involving ex vivo skin models and in vivo skin microbiota analyses have indicated that glucosyl derivatives of EGCG can positively influence the skin's microbial landscape. EGCG-G1, for example, has been shown to increase the population of Lactobacillus species on the skin mdpi.com. This selective promotion of commensal bacteria is significant, as a balanced skin microbiome is essential for maintaining skin barrier function and preventing colonization by pathogenic microorganisms nih.govfrontiersin.org. The prebiotic-like activity observed in vitro for EGCG-G1 suggests it supports the growth of beneficial skin microbes, potentially contributing to a healthier skin ecosystem mdpi.com.

Gut Microbiota Modulation: The gut microbiota is a complex ecosystem where glucosyl gallates and related polyphenols exert notable influence. EGCG and its derivatives have been frequently studied for their effects on gut microbial composition. Dietary supplementation with EGCG has been shown to alter the gut microbiota in animal models, leading to a reduction in Clostridium species and an increase in Bacteroides species jst.go.jp. Furthermore, EGCG has been consistently reported to increase the abundance of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species mdpi.commdpi.comnih.govmdpi.com. These shifts are often associated with improvements in metabolic health mdpi.commdpi.commdpi.com.

Diglucosyl gallic acid (THBG) also interacts with the gut microbiome, where it is partially converted into trihydroxy benzoic acid (THBA) by microbial enzymes zelens.com. This biotransformation highlights the role of the gut microbiota in metabolizing phenolic compounds, which can, in turn, influence microbial populations mdpi.comnih.gov. Polyphenols, in general, can act as prebiotic substrates, promoting the growth of beneficial bacterial families such as Bifidobacteriaceae and Lactobacillaceae while potentially inhibiting pathogenic bacteria like Escherichia coli mdpi.com.

Data Tables

To illustrate the findings on microbial modulation by related glucosyl gallates, the following data tables summarize key observations from the literature:

Table 1: In Vitro Effects of Glucosyl Gallate Derivatives on Bacterial Growth

CompoundTarget Microorganism(s)Observed EffectReference
EGCG-G1Lactobacillus spp.Promoted bacterial growth (prebiotic effect) mdpi.com
EGCGVarious bacteriaInhibited growth; membrane disruption potential nih.govnih.gov
Green Tea Catechins (EGCG)S. mutans, L. acidophilusInhibited growth; potential membrane disruption impactfactor.orgnih.gov

Table 2: Ex Vivo and In Vivo Gut Microbiota Modulation by EGCG

CompoundModel/SystemObserved Effect on Gut MicrobiotaReference
EGCGRat cecumReduced Clostridium spp.; increased Bacteroides spp. jst.go.jp
EGCGRat cecumIncreased Bifidobacterium count; reduced acetic and butyric acids jst.go.jp
EGCGRatsIncreased Bifidobacterium species, improving energy metabolism mdpi.commdpi.com
EGCGRatsSynergistic effect with caffeine: increased Bifidobacterium count and SCFAs mdpi.com
EGCGMice (HFD)Lowered Firmicutes/Bacteroidetes ratio; increased Bifidobacterium and Lactobacillus spp. nih.gov

Structure Activity Relationship Studies and Molecular Engineering of Glucosyl Gallates

Impact of Glycosylation Position on Bioactivity and Physicochemical Traits

Glycosylation, the process of attaching a sugar molecule to another molecule, can profoundly alter the properties of phenolic compounds like gallic acid. The position of glycosylation on the gallic acid molecule and the nature of the sugar itself play critical roles.

Glycosylation often confers enhanced stability to phenolic compounds. For instance, studies on epigallocatechin gallate (EGCG), a related catechin (B1668976), have shown that glycosylation can improve its thermal stability. Gallic acid itself is known to be moderately stable but can degrade under certain conditions, such as exposure to high temperatures or UV light researchgate.netosti.gov. While specific data for 4-Glucosyl gallate regarding its precise thermal stability compared to other isomers is limited in the provided literature, the general trend suggests that glycosylation can lead to improved resistance against thermal degradation researchgate.netresearchgate.net. This enhanced stability is attributed to the protective effect of the sugar moiety, which can shield the phenolic hydroxyl groups from degradation pathways.

One of the most significant impacts of glycosylation on gallic acid is the substantial increase in water solubility. Gallic acid is sparingly soluble in water google.com, which can limit its absorption and efficacy. Glycosylation, by introducing hydrophilic sugar residues, significantly enhances the polarity and water solubility of the molecule. For example, gallic acid monoglucoside has demonstrated a sevenfold higher antioxidant activity (lower IC50 value in DPPH assay) compared to gallic acid researchgate.net. Similarly, glycosylated EGCG derivatives showed notably increased solubility, which correlated with improved antiproliferative and neuroprotective properties researchgate.netnih.gov. For 4-Glucogallic acid (another name for this compound), predicted water solubility is reported as 20.4 g/L foodb.ca, a considerable increase compared to gallic acid's solubility of approximately 11 mg/mL google.com. This improved solubility is directly linked to enhanced bioavailability and potentially augmented biological activities, such as antioxidant capacity and cellular uptake researchgate.netresearchgate.netnih.govresearchgate.netnih.gov.

Table 1: Impact of Glycosylation on Physicochemical Properties of Gallic Acid Derivatives

PropertyGallic Acid (GA)Glucosyl Gallate (General)This compound (Specific)Notes
Water SolubilityLow/Sparingly soluble ( google.com)Increased ( researchgate.net, researchgate.net, nih.gov, researchgate.net, nih.gov)Predicted: 20.4 g/L ( foodb.ca)Glycosylation generally enhances water solubility, improving bioavailability.
Thermal StabilityModerately stable ( researchgate.net), but can degrade ( osti.gov)Improved ( researchgate.net, researchgate.net)Not explicitly detailed.Glycosylation often confers greater resistance to thermal degradation.
Lipophilicity (logP)Low (e.g., 0.6 for GA mdpi.com)Decreased compared to gallic acid estersNot explicitly detailed.Glycosylation increases hydrophilicity, impacting membrane interactions.

Influence of Sugar Moiety Type on Biological and Chemical Properties

The type of sugar moiety attached to gallic acid also influences its properties. While glucose is a common sugar unit, other disaccharides like sophorose or different monosaccharides like xylose can also be conjugated. Studies on EGCG glycosides indicate that the sugar type can affect bioactivity. For instance, both glucosylated and sophorylated EGCG derivatives showed improved antiproliferative and neuroprotective effects compared to EGCG alone researchgate.netnih.gov. Glycosylation of EGCG with glucose led to increased solubility and improved antioxidant capacity researchgate.net. Generally, O-glycosylation can reduce the bioactivity of flavonoids, while C-glycosylation may enhance it nih.gov. However, for gallic acid, glycosylation, regardless of the specific sugar, primarily serves to improve solubility and bioavailability, which in turn can potentiate its inherent activities.

Table 2: Influence of Sugar Moiety Type on Gallic Acid Derivative Bioactivity

Sugar MoietyGallic Acid DerivativeComparative Bioactivity ChangeKey Bioactivity AffectedSource
GlucoseGallic Acid MonoglucosideIncreased antioxidant activity (7-fold higher IC50 for DPPH)Antioxidant researchgate.net
GlucoseGallic Acid GlucosideImproved skin-whitening and anti-aging effectsSkin health researchgate.net
GlucoseEGCG GlucosideIncreased solubility, improved antiproliferative and neuroprotective propertiesSolubility, Antiproliferative, Neuroprotection researchgate.net, nih.gov
SophoroseEGCG SophorosideIncreased solubility, improved antiproliferative and neuroprotective propertiesSolubility, Antiproliferative, Neuroprotection researchgate.net, nih.gov
XyloseEGCG XylosideIncreased solubility, improved antiproliferative propertiesSolubility, Antiproliferative nih.gov

Gallate Moiety Modifications and Their Functional Consequences

Modifications to the gallate moiety itself, such as esterification of the carboxyl group with various alkyl chains or amidation, significantly alter the lipophilicity and biological activity of gallic acid derivatives.

Alkyl Gallates: Esterification of gallic acid with alkyl chains (e.g., methyl, ethyl, propyl, octyl, dodecyl) increases lipophilicity. This enhanced lipophilicity improves membrane penetration and affinity for cellular components, often leading to increased cytotoxic, antimicrobial, and enzyme inhibitory activities. For instance, octyl and dodecyl gallates strongly inhibit Pdr5p ATPase activity oup.com. Heptyl gallate demonstrated higher cytotoxicity against MCF-7 breast cancer cells compared to gallic acid and other alkyl gallates, suggesting an optimal chain length for activity atlantis-press.com. Propyl gallate (PG) has shown anti-cancer properties by decreasing cell proliferation through KDM2A activation nih.gov. The trypanocidal activity of gallic acid esters also increases with esterification, with shorter alkyl chains (C3 and C4) proving more advantageous than gallic acid itself mdpi.com.

Amide-Modified Gallic Acids: Amide derivatives of gallic acid have demonstrated superior anti-UV, antioxidant, and antimicrobial properties compared to gallic acid itself. Some compounds exhibited better DPPH radical scavenging ability and ferric reducing antioxidant power than vitamin C acs.orgnih.gov.

Lipophilic Cationic Derivatives: Gallic acid derivatives linked to lipophilic cationic moieties, such as triphenylphosphonium (TPP+C10), have shown potent and selective cytotoxic effects against tumor cells, often by inducing mitochondrial dysfunction fucited.clnih.gov.

Biotechnological Production and Sustainable Biomanufacturing of Glucosyl Gallates

Metabolic Engineering of Microbial Cell Factories for Enhanced Biosynthesis

The cornerstone of producing non-native compounds like 4-Glucosyl gallate in microorganisms is the strategic redesign of their metabolic pathways. Microbial hosts such as Escherichia coli are frequently chosen for this purpose due to their rapid growth and the extensive availability of genetic engineering tools. pnnl.gov The biosynthesis of a glucosyl gallate requires two primary components: a supply of the gallic acid (GA) aglycone and a mechanism for its glucosylation.

A successful strategy involves engineering E. coli for the high-level production of the precursor, gallic acid, from glucose. nih.govresearchgate.net The native shikimate pathway in E. coli serves as the starting point for GA synthesis. nih.gov To enhance the production of GA, several metabolic engineering steps are implemented:

Screening and Integration of Pathway Genes: Efficient enzymes for the biosynthetic pathway are identified and screened. These genes are then integrated into the microbial genome to ensure stable expression. nih.gov

Balancing Carbon Flux: The expression levels of the integrated genes are carefully adjusted to balance the flow of carbon through the pathway, preventing the accumulation of toxic intermediates and maximizing the final product yield. nih.gov

Strengthening the Shikimate Pathway: To increase the supply of precursors, key enzymes in the native shikimate pathway are overexpressed, removing potential bottlenecks and directing more resources towards GA synthesis. nih.govresearchgate.net

Once a robust GA-producing strain is established, the platform can be extended to produce glucosyl gallates. This is achieved by introducing a gene encoding a glucosyltransferase, an enzyme that catalyzes the attachment of a glucose molecule to the gallic acid. For instance, in the production of β-glucogallin (BGG), a structural isomer of this compound, a GA 1-O-glucosyltransferase is screened and expressed in the GA-overproducing E. coli strain. nih.govresearchgate.net This final enzymatic step converts the gallic acid into its glucoside form. Through this systematic approach, a de novo synthesis of BGG from glucose was achieved, reaching a titer of 92.42 mg/L. nih.govresearchgate.net

Table 1: Metabolic Engineering Strategy in E. coli for β-Glucogallin (BGG) Production
Engineering StepGenetic ModificationPurposeResult
Precursor (GA) Production Overexpression of shikimate pathway enzymesRemove bottlenecks and increase precursor supply for GAEnhanced GA production
Integration of GA biosynthesis pathway genesEstablish a stable pathway for GA synthesis from glucoseStrain capable of producing 51.57 g/L of GA nih.gov
Balancing expression of pathway genesOptimize carbon flux and avoid toxic intermediate buildupHigh-titer GA production with a productivity of 1.07 g/L/h nih.gov
Glucosylation Screening and expression of a GA 1-O-glucosyltransferaseConvert GA to its glucoside form (BGG)De novo production of 92.42 mg/L of BGG nih.govresearchgate.net

Development of Efficient Bioreactor Systems for Glucosyl Gallate Production

Translating a metabolically engineered strain from a laboratory flask to a large-scale production process requires the use of carefully designed bioreactors. pharmacy180.com A bioreactor is a vessel that provides a controlled environment to optimize microbial growth and product formation. microbenotes.com For the production of compounds like glucosyl gallates using engineered microbes, stirred-tank reactors (STRs) are commonly employed. researchgate.net

Key design considerations for a bioreactor in this context include:

Agitation and Mixing: An impeller system is used to ensure the homogenous distribution of cells, nutrients, and oxygen throughout the culture medium. microbenotes.com However, excessive shear forces from high-speed agitation can damage microbial cells. Therefore, impeller design is critical. Low-shear, axial-flow impellers can provide adequate mixing with minimal cell damage compared to high-shear, radial-flow impellers. pharmacy180.comresearchgate.net

Aeration: An aeration system, typically consisting of a sparger that introduces air or oxygen into the vessel, is crucial for the growth of aerobic microorganisms like E. coli. microbenotes.com Efficient oxygen transfer is necessary to support high cell densities, which in turn leads to higher product yields. researchgate.net

Control Systems: Modern bioreactors are equipped with sensors to monitor and control critical parameters in real-time, such as pH, temperature, and dissolved oxygen levels. For example, in the fed-batch production of gallic acid, the pH was maintained at 6.5 by the automated addition of ammonium hydroxide, and the dissolved oxygen level was kept within a range of 10-30% by adjusting the stirring speed. researchgate.net

The mode of operation is also a critical factor. While simple batch fermentation is easy to implement, fed-batch cultivation is often preferred for achieving high product titers. science.gov In a fed-batch process, nutrients are fed incrementally to the bioreactor during the fermentation run. frontiersin.org This strategy allows for high cell densities without the inhibitory effects of high initial substrate concentrations and enables a separation between the cell growth phase and the product synthesis phase. frontiersin.org The production of gallic acid in an engineered E. coli strain was successfully carried out in a 3-L fed-batch fermenter. researchgate.net

Optimization of Fermentation Conditions for Scalable Biomanufacturing

To maximize the yield and productivity of glucosyl gallate biomanufacturing, the fermentation conditions must be meticulously optimized. nih.gov This involves adjusting both the nutritional composition of the culture medium and the physical parameters of the process. scirp.org Methodologies such as single-factor experiments and response surface methodology (RSM) are often used to identify the optimal conditions. mdpi.com

Key parameters for optimization include:

Medium Composition: The types and concentrations of carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone, ammonium salts), and essential minerals can significantly impact both cell growth and product synthesis. mdpi.comnih.gov For instance, in one study, optimizing the concentrations of sucrose and yeast extract powder was critical for maximizing the yield of a glycosylceramide. mdpi.com

Temperature: Each microbial strain has an optimal temperature range for growth and production. For the production of gallic acid by engineered E. coli, the temperature was maintained at 33°C. researchgate.net Deviations from the optimal temperature can lead to reduced enzyme activity and lower product yields. scirp.org

pH: The pH of the fermentation broth affects cellular metabolism and enzyme function. Maintaining the pH at an optimal level, often through automated addition of acid or base, is crucial for a stable and productive process. nih.gov A pH of 6.5 was found to be optimal for GA production. researchgate.net

Dissolved Oxygen (DO): For aerobic fermentations, the DO level is a critical parameter. It is typically controlled by adjusting the agitation speed and the airflow rate to ensure that the oxygen demand of the culture is met. researchgate.net

Feeding Strategy: In fed-batch fermentation, the rate at which nutrients are added is a key variable. A well-designed feeding strategy can sustain the production phase for an extended period, leading to a significant increase in the final product concentration. mdpi.com

Table 2: Example of Fermentation Parameter Optimization for Metabolite Production
ParameterFactor InvestigatedRange TestedOptimal ConditionImpact on Yield
Nutrients Carbon SourceGlucose, Sucrose, FructoseSucroseSelection of optimal source significantly increased yield mdpi.com
Nitrogen SourceYeast Extract, Peptone, UreaYeast ExtractProper source and concentration are critical for productivity mdpi.com
Physical Temperature30°C - 45°C42.9°CYield increased significantly at optimal temperature nih.gov
pH5.0 - 8.07.0Maintaining optimal pH prevents loss of productivity nih.gov
Fermentation Time24 h - 72 h42.8 hOptimization prevents product degradation over long periods nih.gov

Sustainable Extraction and Purification Strategies from Natural Sources

The final stage of biomanufacturing involves the extraction and purification of the target compound. Developing sustainable and "green" methods for this stage is essential to minimize environmental impact. mdpi.com This applies to the extraction of phenolic glucosides from both traditional plant sources and, more relevantly, from microbial fermentation broths.

For extraction from plant materials, modern green techniques are replacing traditional solvent-based methods. These include:

Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls and enhance solvent penetration, often reducing extraction time and solvent consumption. researchgate.net

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction. researchgate.netnih.gov

Green Solvents: The use of Natural Deep Eutectic Solvents (NADESs), which are mixtures of natural compounds like sugars and amino acids, offers a biodegradable and non-toxic alternative to conventional organic solvents. nih.gov

Purifying highly polar and water-soluble compounds like glucosyl gallates from a complex aqueous fermentation broth presents a significant challenge, as standard liquid-liquid extraction with organic solvents is often ineffective. nih.gov A sustainable and effective approach involves the use of macroporous adsorption resins. In this method, the fermentation broth is passed through a column packed with a resin (e.g., AB-8 or S-8). The glucoside products adsorb to the resin while salts and other polar impurities pass through. The desired compounds can then be washed off the resin using a solvent like ethanol. This process allows for the enrichment of the product with high recovery yields (ranging from 43.8% to 92.2% in one study) and minimizes the use of large volumes of hazardous solvents, as the resin can be regenerated and reused. nih.gov Final polishing of the product can be achieved through techniques like preparative high-performance liquid chromatography (HPLC). nih.gov

Table 3: Comparison of Green vs. Conventional Extraction Techniques for Phenolic Compounds
TechniquePrincipleAdvantagesDisadvantages
Conventional (Maceration) Soaking plant material in a solventSimple, low initial costLong extraction times, high solvent consumption, low efficiency mdpi.com
Ultrasound-Assisted (UAE) Acoustic cavitation disrupts cellsReduced time and solvent use, increased yield, works at lower temperatures nih.govPotential for degradation of some compounds mdpi.com
Microwave-Assisted (MAE) Microwave heating of solventVery short extraction times, reduced solvent, high efficiency mdpi.comNot suitable for non-polar solvents or heat-sensitive compounds mdpi.com
NADES Extraction Use of natural, biodegradable solventsEnvironmentally friendly, non-toxic, can enhance extraction of specific compoundsHigher viscosity can be a challenge, may require optimization nih.gov

Emerging Research Frontiers and Future Perspectives in Glucosyl Gallate Science

Integration of Omics Technologies in Biosynthesis and Mechanistic Research

The elucidation of the biosynthetic pathways of plant natural products, including 4-Glucosyl gallate, is being revolutionized by the application of "omics" technologies. maxapress.com These approaches, encompassing genomics, transcriptomics, and metabolomics, provide a system-level understanding of the biological processes involved in the synthesis and regulation of these compounds. nih.gov By generating vast amounts of data, these technologies enable researchers to identify genes, enzymes, and metabolic intermediates crucial for the production of specific molecules. maxapress.com

Genomics, Transcriptomics, and Metabolomics in Unraveling Biosynthesis

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identification of genes encoding enzymes involved in the gallotannin pathway.Discovery of novel glycosyltransferases and other key enzymes.
Transcriptomics Analysis of gene expression patterns under different conditions to identify co-regulated genes in the biosynthetic pathway. nih.govUnderstanding the regulatory networks controlling this compound production.
Metabolomics Profiling of metabolites to identify precursors, intermediates, and final products of the biosynthetic pathway. mdpi.comElucidation of the complete metabolic route to this compound.

The integration of transcriptomics and metabolomics is a particularly powerful strategy. researchgate.net By correlating gene expression data with metabolite profiles, scientists can pinpoint candidate genes responsible for specific biochemical transformations. semanticscholar.orgmdpi.com For instance, studies on other plant compounds have successfully used this combined approach to identify genes involved in anthocyanin biosynthesis. nih.govmdpi.com This methodology can be directly applied to investigate the enzymatic step where a glucose moiety is attached to gallic acid to form this compound.

Furthermore, multi-omics approaches can offer a more comprehensive picture of how environmental or genetic factors influence the accumulation of these compounds. nih.gov This knowledge is not only fundamental to understanding plant biochemistry but is also critical for developing strategies to enhance the production of this compound in plants or engineered microbial systems. nih.gov

Advanced Computational Modeling and Molecular Dynamics Simulations for Predictive Design

Computational approaches are becoming indispensable tools in modern chemical and biological research, offering insights that are often difficult to obtain through experimental methods alone. researchgate.net For this compound, advanced computational modeling and molecular dynamics (MD) simulations hold significant promise for predictive design and understanding its interactions with biological targets. nih.gov

MD simulations can provide an atomistic view of the dynamic behavior of this compound in solution and its interactions with macromolecules such as enzymes or receptors. nih.govyoutube.com This can help in understanding the conformational flexibility of the molecule and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. nih.gov For example, simulations could be used to predict how this compound binds to a specific enzyme, providing a basis for designing more potent inhibitors or derivatives with enhanced activity. rsc.org

Applications of Computational Modeling in this compound Research

Computational TechniqueApplicationPotential Outcomes
Molecular Docking Predicting the binding mode and affinity of this compound to target proteins. researchgate.netIdentification of potential biological targets and rationalizing observed activities.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of this compound and its complexes with other molecules. youtube.comresearchgate.netUnderstanding conformational changes, interaction stability, and the role of solvent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the chemical structure of gallate derivatives with their biological activity. researchgate.netPredictive design of new this compound analogs with improved properties.

These computational tools can accelerate the discovery and development process by allowing for the in-silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for chemical synthesis and biological evaluation. researchgate.net This predictive design approach can significantly reduce the time and cost associated with traditional trial-and-error methods.

Development of Novel Functional Ingredients Based on Glucosyl Gallates

There is a growing demand for natural and effective functional ingredients in the food, cosmetic, and pharmaceutical industries. researchgate.net Glucosyl gallates, including this compound, possess properties that make them attractive candidates for the development of such ingredients. The glycosylation of gallic acid can lead to improved water solubility and stability, which are often limiting factors for the application of many phenolic compounds. nih.govnih.gov

The antioxidant properties of gallates are well-documented and are a key driver for their use as preservatives and bioactive compounds. nih.gov The addition of a glucose molecule to form this compound can modulate these properties. For instance, the enzymatic synthesis of 1-o-galloylglycerol, a related compound, resulted in a molecule with enhanced water solubility and significant antioxidant capacity. nih.gov Similarly, the glycosylation of epigallocatechin gallate (EGCG) has been shown to increase its stability and solubility while retaining or even enhancing some of its biological activities. nih.govfrontiersin.org

Potential Applications of this compound as a Functional Ingredient

IndustryPotential ApplicationBenefit
Food Natural antioxidant to prevent lipid oxidation and extend shelf life. researchgate.netReplacement for synthetic antioxidants, clean label.
Cosmetics Active ingredient in skincare formulations for its antioxidant and potential skin-protective effects. google.comProtection against oxidative stress-induced skin aging.
Nutraceuticals Bioactive component in dietary supplements.Potential health-promoting benefits associated with its antioxidant properties.

Research into the enzymatic synthesis of various glucosyl gallates is paving the way for their scalable production. nih.govresearchgate.net Enzymes like glucansucrases and transglucosidases are being explored for their ability to efficiently glycosylate phenolic compounds. nih.govmdpi.com The development of efficient and sustainable production methods will be crucial for the commercial viability of this compound as a functional ingredient.

Addressing Challenges in Glucosyl Gallate Research and Production for Translational Impact

Despite the promising potential of this compound, several challenges need to be addressed to translate laboratory findings into real-world applications. These challenges span from fundamental research to large-scale production and are critical hurdles to overcome for the successful commercialization of this compound.

One of the primary challenges lies in the efficient and scalable synthesis of this compound. While enzymatic synthesis offers a promising green alternative to chemical methods, issues such as enzyme stability, cost, and reaction yield need to be optimized. uni-greifswald.de The development of robust and reusable biocatalysts through protein engineering could significantly improve the economic feasibility of enzymatic production.

Another significant challenge is the comprehensive characterization of the biological activities of this compound. While its antioxidant properties are anticipated based on its chemical structure, detailed in vitro and in vivo studies are required to fully understand its mechanisms of action and potential health benefits. This includes investigating its bioavailability, metabolism, and potential interactions with other compounds.

Key Challenges and Potential Solutions in this compound Research

ChallengePotential Solution
Scalable and Cost-Effective Production Optimization of enzymatic synthesis processes, development of microbial production platforms. uni-greifswald.de
Comprehensive Biological Characterization In-depth in vitro and in vivo studies to elucidate mechanisms of action and bioactivity.
Stability and Formulation Development of suitable formulation strategies to protect the compound from degradation and enhance its delivery.
Regulatory Approval Generation of robust data to support the safety and efficacy for specific applications in food and cosmetics.

Overcoming these challenges will require a multidisciplinary approach, integrating expertise from chemistry, biology, engineering, and food science. Collaborative efforts between academia and industry will be essential to drive the research and development needed to unlock the full potential of this compound and other related compounds for the benefit of consumers and various industries.

Q & A

Q. How should scoping reviews on this compound’s applications be structured to ensure methodological rigor?

  • Methodological Approach : Follow Arksey & O’Malley’s framework: (1) Define research questions, (2) Identify relevant studies (PubMed, Web of Science), (3) Select studies via inclusion/exclusion criteria, (4) Chart data (e.g., bioactivity, synthesis routes), (5) Consult stakeholders (e.g., pharmacologists) to validate gaps. Use PRISMA-ScR guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Glucosyl gallate
Reactant of Route 2
Reactant of Route 2
4-Glucosyl gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.